REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[K+].C([O:9][C:10]1[O:11][CH2:12][C:13](=O)[C:14]=1C(OCC)=O)C.[Cl:21][C:22]1[N:27]=[CH:26][C:25]([CH2:28][NH:29][CH2:30][CH:31]([F:33])[F:32])=[CH:24][CH:23]=1>C(#N)CCC>[Cl:21][C:22]1[N:27]=[CH:26][C:25]([CH2:28][N:29]([CH2:30][CH:31]([F:33])[F:32])[C:13]2[CH2:12][O:11][C:10](=[O:9])[CH:14]=2)=[CH:24][CH:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1OCC(C1C(=O)OCC)=O
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CNCC(F)F
|
Name
|
|
Quantity
|
705 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with 890 ml of water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CN(C1=CC(OC1)=O)CC(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |